![molecular formula C4H8O4 B075598 3,4-Dihydroxybutanoic acid CAS No. 1518-61-2](/img/structure/B75598.png)
3,4-Dihydroxybutanoic acid
Overview
Description
3,4-Dihydroxybutanoic acid, also known as 3,4-Dihydroxybutanoic acid or 3,4-DB, or 2-deoxytetronic acid, or 2-DTA, is a normal human urinary metabolite . It is excreted in increased concentration in patients with succinic semialdehyde dehydrogenase (SSADH) deficiency .
Synthesis Analysis
A heterologous four-step biosynthetic pathway was established in recombinant Escherichia coli (E. coli) using a combinatorial strategy . The pathway contains glucose dehydrogenase (BsGDH) from Bacillus subtilis, d-xylonate dehydratase (YagF) from E. coli, benzoylformate decarboxylase (PpMdlC) from Pseudomonas putida and ALDH . Deleting genes from competing pathways and constructing fusion proteins significantly improved the titer and yield of 3,4-DHBA in engineered E. coli .Molecular Structure Analysis
The molecular formula of 3,4-Dihydroxybutanoic acid is C4H8O4 . It has an average mass of 120.104 Da and a monoisotopic mass of 120.042259 Da .Physical And Chemical Properties Analysis
3,4-Dihydroxybutanoic acid has a density of 1.4±0.1 g/cm3 . Its boiling point is 408.9±35.0 °C at 760 mmHg . The vapour pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 76.4±6.0 kJ/mol . The flash point is 215.3±22.4 °C . The index of refraction is 1.507 .Scientific Research Applications
Chemical Intermediate
3,4-Dihydroxybutanoic acid is useful as a chemical intermediate to naturally occurring fatty acids . This means it can be used in the synthesis of various other compounds, particularly in the field of organic chemistry.
Preparation of 3,4-Dihydroxybutanoic Acid-Gamma-Lactone
This compound is used to prepare 3,4-dihydroxybutanoic acid-gamma-lactone . Lactones are cyclic esters that are used in a wide variety of chemical reactions and have applications in pharmaceuticals, polymers, and more.
Preparation of Furanone
3,4-Dihydroxybutanoic acid is also used to prepare furanone , particularly stereoisomers of these compounds. Furanones are a type of organic compound that have a variety of uses, including as flavoring agents and in the production of certain types of polymers.
Safety and Hazards
3,4-Dihydroxybutanoic acid is not classified as a hazardous substance according to GHS . In case of skin contact, wash the affected area with soap and water . If inhaled, move the person to fresh air . If swallowed, rinse mouth with water and do not induce vomiting unless advised to do so by a physician or Poison Control Center .
Mechanism of Action
Target of Action
3,4-Dihydroxybutanoic acid is a chemical intermediate to naturally occurring fatty acids . It is used to prepare 3,4-dihydroxybutanoic acid-gamma-lactone and furanone, particularly stereoisomers of these compounds .
Mode of Action
It is known that the compound is involved in the production of naturally occurring fatty acids .
Biochemical Pathways
3,4-Dihydroxybutanoic acid is a normal human urinary metabolite that is excreted in increased concentration in patients with succinic semialdehyde dehydrogenase (SSADH) deficiency . A biosynthetic pathway for 3,4-Dihydroxybutanoic acid production from D-xylose has been reported, involving two NAD-dependent dehydrogenase-catalyzed reactions .
Pharmacokinetics
It is known that the compound is a normal human urinary metabolite , suggesting that it is metabolized and excreted by the body.
Result of Action
It is known that the compound is a chemical intermediate to naturally occurring fatty acids , suggesting that it may play a role in fatty acid metabolism.
Action Environment
It is known that the compound is a normal human urinary metabolite , suggesting that its action and efficacy may be influenced by factors such as diet and hydration status.
properties
IUPAC Name |
3,4-dihydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIOXUZHHTJKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934348 | |
Record name | 3,4-Dihydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-3,4-Dihydroxybutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,4-Dihydroxybutanoic acid | |
CAS RN |
1518-61-2, 51267-44-8 | |
Record name | 3,4-Dihydroxybutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1518-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxybutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3,4-Dihydroxybutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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